molecular formula C5H8Cl2N4S B021545 2-Guanidino-4-chloromethylthiazole hydrochloride CAS No. 69014-12-6

2-Guanidino-4-chloromethylthiazole hydrochloride

Cat. No. B021545
CAS RN: 69014-12-6
M. Wt: 227.11 g/mol
InChI Key: HPXWWLGOFMSKHV-UHFFFAOYSA-N
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Description

2-Guanidino-4-chloromethylthiazole hydrochloride (GCTH) is a novel compound that has been used in a variety of scientific research applications. GCTH is a bicyclic aminothiazole derivative and is synthesized from guanidine and 4-chloromethylthiazole. GCTH is a versatile compound which has been used in a variety of fields including medicinal chemistry, biochemistry, and pharmacology. GCTH has been used in a variety of biochemical and physiological experiments due to its unique properties. Additionally, this paper will discuss the advantages and limitations for laboratory experiments and provide a comprehensive list of potential future directions for GCTH.

Scientific Research Applications

Organic Synthesis

2-Guanidino-4-chloromethylthiazole hydrochloride: is utilized in organic synthesis, particularly in the one-pot synthesis of diverse N,N′-disubstituted guanidines . This compound serves as a precursor for the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role in the synthesis of quinazoline and quinazolinone derivatives. These derivatives are known for their wide range of biopharmaceutical activities, including anticancer and antibacterial properties .

Biochemistry Research

2-Guanidino-4-chloromethylthiazole hydrochloride: has applications in biochemistry research due to its potential therapeutic applications. It’s used in studies related to enzyme inhibition, protein interactions, and as a building block for more complex biochemical compounds.

Pharmaceutical Development

This chemical is significant in pharmaceutical development for its pharmacological properties. It has shown activities such as antihypertensive, antiulcer, gastroprotective, antimicrobial, and oncolytic effects, making it a valuable compound in drug discovery and development.

Chemical Engineering

In chemical engineering, 2-Guanidino-4-chloromethylthiazole hydrochloride is important for the development of processes that lead to the creation of compounds with pharmacological properties. Its role in the synthesis of various drugs highlights its industrial relevance.

Industrial Applications

While specific industrial uses of 2-Guanidino-4-chloromethylthiazole hydrochloride are not detailed, guanidine derivatives are known to be used in applications such as treating muscle weakness and fatigue in conditions like Eaton-Lambert syndrome, showcasing the compound’s versatility .

properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWWLGOFMSKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69014-12-6
Record name Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69014-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Guanidino-4-chloromethylthiazole hydrochloride

CAS RN

84545-70-0, 69014-12-6
Record name Guanidine, [4-(chloromethyl)-2-thiazolyl]-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84545-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(chloromethyl)-1,3-thiazol-2-yl)guanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83RK593LL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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